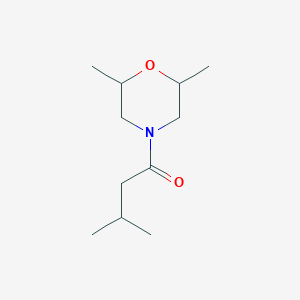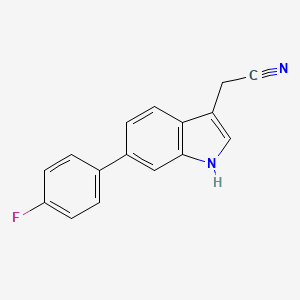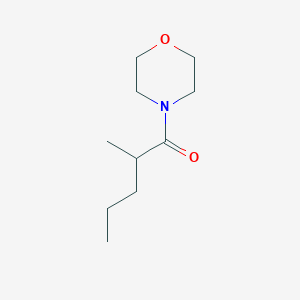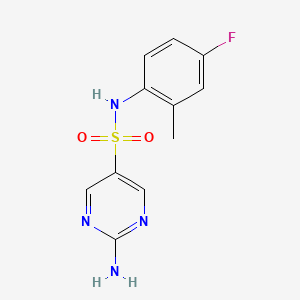
1-(2,6-Dimethylmorpholin-4-yl)-3-methylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dimethylmorpholin-4-yl)-3-methylbutan-1-one, also known as Dibutylone, is a synthetic cathinone that belongs to the class of substituted phenethylamines. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. Dibutylone is a potent stimulant that has been found to have similar effects to other cathinones such as Methylone, Ethylone, and Butylone.
Mechanism of Action
1-(2,6-Dimethylmorpholin-4-yl)-3-methylbutan-1-one acts as a potent stimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It achieves this by inhibiting the reuptake of these neurotransmitters, resulting in an increase in their concentration in the synaptic cleft. This compound also acts as a serotonin receptor agonist, which contributes to its psychoactive effects.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects on the body. It has been found to increase heart rate, blood pressure, and body temperature. It also causes an increase in energy, euphoria, and sociability. This compound has been found to have a high potential for abuse and addiction, and its use has been associated with adverse effects such as anxiety, paranoia, and psychosis.
Advantages and Limitations for Lab Experiments
1-(2,6-Dimethylmorpholin-4-yl)-3-methylbutan-1-one has several advantages and limitations for lab experiments. Its psychoactive effects make it a useful tool for investigating the central nervous system, cardiovascular system, and respiratory system. However, its potential for abuse and addiction makes it difficult to use in long-term studies. Additionally, the synthesis of this compound is not a straightforward process and requires specialized equipment and knowledge.
Future Directions
There are several future directions for the study of 1-(2,6-Dimethylmorpholin-4-yl)-3-methylbutan-1-one. One area of research is the investigation of its potential as a treatment for depression and anxiety. Another area of research is the investigation of its effects on the cardiovascular system and respiratory system. Additionally, the development of new synthesis methods for this compound may lead to the discovery of new cathinones with unique properties. Further research is needed to fully understand the effects of this compound on the body and its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound is a synthetic cathinone that has gained popularity in recent years due to its psychoactive effects. It acts as a potent stimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. This compound has been studied extensively in the scientific community and has been found to have a range of biochemical and physiological effects on the body. Its use has been associated with adverse effects such as anxiety, paranoia, and psychosis, and its potential for abuse and addiction makes it difficult to use in long-term studies. Further research is needed to fully understand the effects of this compound on the body and its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 1-(2,6-Dimethylmorpholin-4-yl)-3-methylbutan-1-one involves the reaction of 2,6-dimethylmorpholine with 3-methyl-2-butanone in the presence of a catalyst. The reaction is carried out under controlled conditions and requires expertise in organic chemistry. The synthesis of this compound is not a straightforward process and requires specialized equipment and knowledge.
Scientific Research Applications
1-(2,6-Dimethylmorpholin-4-yl)-3-methylbutan-1-one has been studied extensively in the scientific community due to its psychoactive effects. It has been found to have similar effects to other cathinones such as Methylone, Ethylone, and Butylone. This compound has been used in research studies to investigate its effects on the central nervous system, cardiovascular system, and respiratory system. It has also been used in studies to investigate its potential as a treatment for depression and anxiety.
properties
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-8(2)5-11(13)12-6-9(3)14-10(4)7-12/h8-10H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAZIDFNNXBAGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2-methoxyphenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetamide](/img/structure/B7561236.png)

![N-[[2-(dimethylamino)pyridin-3-yl]methyl]-1-methylsulfonyl-3,4-dihydro-2H-quinoline-6-carboxamide](/img/structure/B7561248.png)


![N-(4-methyl-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B7561282.png)
![(E)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide](/img/structure/B7561289.png)

![2-methyl-N-(9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-7-yl)propanamide](/img/structure/B7561317.png)

![1-Ethyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B7561323.png)

![[2-(2-chloro-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] (Z)-2-cyano-3-phenylprop-2-enoate](/img/structure/B7561330.png)